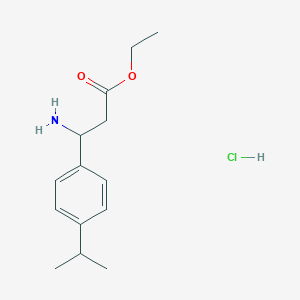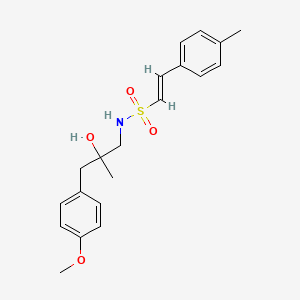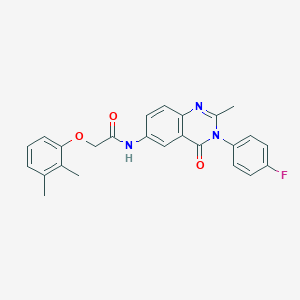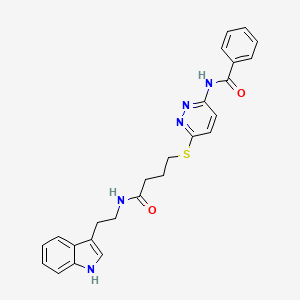
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BMA-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BMA-10 is a derivative of quinoline and isoindolinone, which are known for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-3, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is also relatively easy to synthesize and purify, which makes it accessible for lab experiments. However, one of the limitations of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide research. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Another area of focus is the investigation of the mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, which can provide insights into its potential applications in cancer treatment. Additionally, the development of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives with improved solubility and bioavailability can enhance its efficacy in vivo. Finally, the evaluation of the safety and toxicity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in animal models can provide important information for its potential clinical use.
Conclusion
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Its selective cytotoxicity against cancer cells, inhibition of tumor growth, and induction of apoptosis make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity in animal models.
Métodos De Síntesis
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 6-bromo-2-methylquinoline-4-carbaldehyde with 2-(1,3-dioxoisoindolin-2-yl)acetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has selective cytotoxicity against cancer cells, while sparing normal cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFJIQZYLULQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)


![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)

